4-(Chloromethyl)-N-methylaniline
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Overview
Description
4-(Chloromethyl)-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-N-methylaniline typically involves the chloromethylation of N-methylaniline. One common method involves the reaction of N-methylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with chloride ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form N-methyl-4-nitroaniline using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-(Chloromethyl)-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloromethyl group.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-N-methylaniline involves the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-4-nitroaniline: Contains a nitro group instead of a chloromethyl group.
4-(Bromomethyl)-N-methylaniline: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-N-methylaniline is unique due to the presence of both the chloromethyl and N-methyl groups, which confer distinct reactivity and properties. The chloromethyl group is highly reactive towards nucleophiles, making it useful in various synthetic applications. The N-methyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
496842-34-3 |
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Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-(chloromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 |
InChI Key |
WHLWUSIHJYEHEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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